An In-depth Technical Guide to the Synthesis and Characterization of 6-Pyrrolidin-1-yl-nicotinic acid
An In-depth Technical Guide to the Synthesis and Characterization of 6-Pyrrolidin-1-yl-nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Pyrrolidin-1-yl-nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic route, experimental protocols, and analytical data for this molecule.
Compound Identification
| Property | Value |
| Chemical Name | 6-Pyrrolidin-1-yl-nicotinic acid |
| Synonyms | 6-(1-Pyrrolidinyl)nicotinic acid, 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid |
| CAS Number | 210963-95-4 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
Synthesis
The synthesis of 6-Pyrrolidin-1-yl-nicotinic acid is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the displacement of a halide from the 6-position of a nicotinic acid derivative by pyrrolidine. The most common precursor for this synthesis is 6-chloronicotinic acid.
Synthetic Pathway
The reaction proceeds by the addition of the nucleophilic pyrrolidine to the electron-deficient pyridine ring, followed by the elimination of the chloride leaving group.
Caption: Synthesis of 6-Pyrrolidin-1-yl-nicotinic acid.
Experimental Protocol: Synthesis of 6-Pyrrolidin-1-yl-nicotinic acid
This protocol outlines the synthesis of 6-Pyrrolidin-1-yl-nicotinic acid from 6-chloronicotinic acid and pyrrolidine.
Materials:
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6-Chloronicotinic acid
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Pyrrolidine
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Dimethyl sulfoxide (DMSO)
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Water
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Hydrochloric acid (HCl)
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinic acid (1 equivalent) in dimethyl sulfoxide (DMSO).
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Addition of Reagent: To the stirred solution, add pyrrolidine (3-5 equivalents).
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Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup:
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into water.
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Acidify the aqueous solution to a pH of approximately 3-4 with hydrochloric acid. This will precipitate the product.
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Purification:
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Collect the precipitate by vacuum filtration.
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Wash the solid with cold water to remove any remaining impurities.
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Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 6-Pyrrolidin-1-yl-nicotinic acid.
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Dry the purified product under vacuum.
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Characterization
The synthesized 6-Pyrrolidin-1-yl-nicotinic acid can be characterized using various analytical techniques to confirm its structure and purity.
Physical Properties
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 259-261 °C[1] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), while the aliphatic protons of the pyrrolidine ring will be in the upfield region (typically δ 1.5-4.0 ppm). The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift.
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring, the carboxylic acid group, and the pyrrolidine ring. The aromatic and carbonyl carbons will resonate at lower field (δ 120-170 ppm), while the aliphatic carbons of the pyrrolidine ring will be at higher field (δ 20-60 ppm).
3.2.2. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. For 6-Pyrrolidin-1-yl-nicotinic acid (C₁₀H₁₂N₂O₂), the expected exact mass is 192.0899 g/mol . Electrospray ionization (ESI) in positive mode would likely show a protonated molecular ion [M+H]⁺ at an m/z of approximately 193.0977.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Caption: Workflow for the characterization of the final product.
Potential Applications
Derivatives of nicotinic acid are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrrolidine moiety is a common structural feature in many biologically active compounds and natural products. While specific biological activities for 6-Pyrrolidin-1-yl-nicotinic acid are not extensively documented in publicly available literature, it serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research into its pharmacological properties is warranted.
